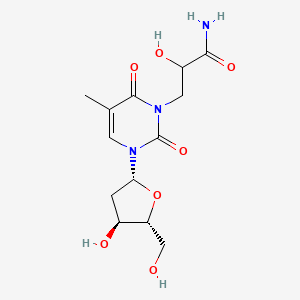
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine is a thymidine derivative with the molecular formula C13H19N3O7. This compound is characterized by the presence of an amino group, a hydroxyl group, and an oxo group attached to a propyl chain, which is further connected to the thymidine moiety. Thymidine itself is a nucleoside component of DNA, playing a crucial role in the replication and repair of genetic material.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine typically involves multi-step organic reactions. One common approach is the modification of thymidine through the introduction of the amino, hydroxyl, and oxo groups. This can be achieved through a series of protection and deprotection steps, followed by selective functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The specific conditions, including temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may result in a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying DNA replication and repair mechanisms.
Industry: It may be utilized in the development of new materials or as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine involves its incorporation into DNA, where it can interfere with the normal replication process. This can lead to the inhibition of DNA synthesis, making it a potential candidate for antiviral or anticancer therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Amino-3’-deoxy-2-thio-thymidine: Another thymidine derivative with similar structural features.
5-Fluorouracil: A thymidine analog used in cancer treatment.
Zidovudine: An antiviral drug that is also a thymidine analog.
Uniqueness
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine is unique due to its specific functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
826995-08-8 |
|---|---|
Molekularformel |
C13H19N3O7 |
Molekulargewicht |
329.31 g/mol |
IUPAC-Name |
2-hydroxy-3-[3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanamide |
InChI |
InChI=1S/C13H19N3O7/c1-6-3-15(10-2-7(18)9(5-17)23-10)13(22)16(12(6)21)4-8(19)11(14)20/h3,7-10,17-19H,2,4-5H2,1H3,(H2,14,20)/t7-,8?,9+,10+/m0/s1 |
InChI-Schlüssel |
ZBXXLDDYOIALQB-NKSXPTFNSA-N |
Isomerische SMILES |
CC1=CN(C(=O)N(C1=O)CC(C(=O)N)O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Kanonische SMILES |
CC1=CN(C(=O)N(C1=O)CC(C(=O)N)O)C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B14211348.png)
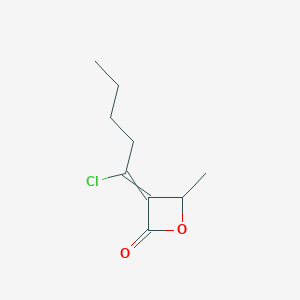
![2-[(Oct-1-en-1-yl)sulfanyl]naphthalene](/img/structure/B14211358.png)
![Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-](/img/structure/B14211359.png)
![Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol](/img/structure/B14211361.png)
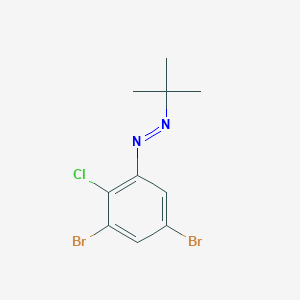
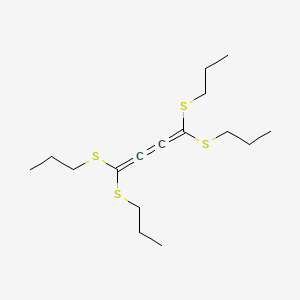
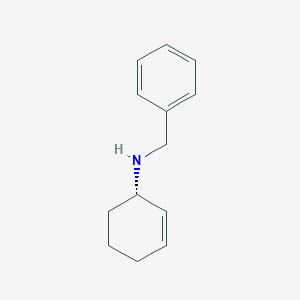
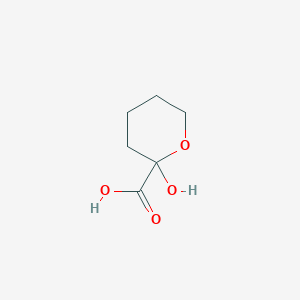
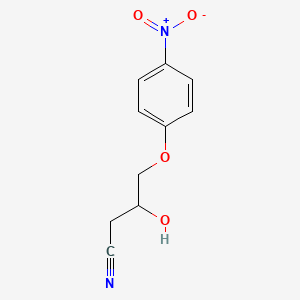
![5-[2-(Dibenzylamino)ethylamino]pentan-1-ol](/img/structure/B14211416.png)
![2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14211422.png)
![2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14211436.png)
![1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one](/img/structure/B14211438.png)
